molecular formula C22H25N5O5 B2985999 8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 887870-63-5

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2985999
CAS RN: 887870-63-5
M. Wt: 439.472
InChI Key: DJUFUAXJZXCHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives and their preliminary pharmacological evaluation have been explored in studies aiming to develop new derivatives with potential anxiolytic and antidepressant activity. A series of N-8-arylpiperazinylpropyl derivatives showed potent 5-HT(1A) receptor ligands properties, with some compounds exhibiting anxiolytic-like activity in animal tests, comparable to Diazepam and Imipramine effects (Zagórska et al., 2009). Furthermore, the synthesis of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been conducted to evaluate their affinity for serotoninergic and dopaminergic receptors, identifying compounds with potential as antidepressants and anxiolytics (Zagórska et al., 2015).

Biological Activity

Compounds based on the imidazo[2,1-f]purine-2,4-dione scaffold have been tested for their receptor affinity and inhibitory potencies for phosphodiesterases, showing promise as hybrid ligands with potential for further mechanistic studies (Zagórska et al., 2016). Additionally, studies on imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against various viruses have been conducted, highlighting the potential of these compounds in developing new antiviral therapies (Kim et al., 1978).

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-11-12(2)26-18-19(24(5)22(30)27(20(18)29)13(3)14(4)28)23-21(26)25(11)16-9-8-15(31-6)10-17(16)32-7/h8-10,13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUFUAXJZXCHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

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